molecular formula C7H7IMg B14676843 Magnesium iodide phenylmethanide (1/1/1) CAS No. 37782-11-9

Magnesium iodide phenylmethanide (1/1/1)

Cat. No.: B14676843
CAS No.: 37782-11-9
M. Wt: 242.34 g/mol
InChI Key: ADIUTCVTMSNXEF-UHFFFAOYSA-M
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Description

Magnesium iodide phenylmethanide (1/1/1) is an organometallic compound that combines magnesium iodide with phenylmethanide. This compound is part of the broader class of Grignard reagents, which are widely used in organic synthesis for forming carbon-carbon bonds.

Preparation Methods

Synthetic Routes and Reaction Conditions

Magnesium iodide phenylmethanide can be synthesized through the reaction of phenylmethanide with magnesium iodide in an anhydrous environment. The reaction typically involves the use of dry diethyl ether as a solvent to prevent the decomposition of the Grignard reagent. The general reaction is as follows:

PhCH2I+MgPhCH2MgI\text{PhCH}_2\text{I} + \text{Mg} \rightarrow \text{PhCH}_2\text{MgI} PhCH2​I+Mg→PhCH2​MgI

Industrial Production Methods

Industrial production of magnesium iodide phenylmethanide follows similar principles but on a larger scale. The process involves the careful control of reaction conditions to ensure high yields and purity. The use of automated systems to handle the reagents and solvents in a controlled environment is common to minimize exposure to moisture and air.

Chemical Reactions Analysis

Types of Reactions

Magnesium iodide phenylmethanide undergoes several types of chemical reactions, including:

    Nucleophilic Addition: Reacts with carbonyl compounds to form alcohols.

    Substitution Reactions: Can replace halides in organic compounds.

    Reduction Reactions: Reduces certain organic compounds under specific conditions.

Common Reagents and Conditions

Common reagents used with magnesium iodide phenylmethanide include aldehydes, ketones, and esters. The reactions are typically carried out in anhydrous conditions using solvents like diethyl ether or tetrahydrofuran.

Major Products

The major products formed from these reactions include primary, secondary, and tertiary alcohols, depending on the nature of the carbonyl compound used.

Scientific Research Applications

Magnesium iodide phenylmethanide has several scientific research applications:

    Organic Synthesis: Used to form carbon-carbon bonds in the synthesis of complex organic molecules.

    Pharmaceuticals: Plays a role in the synthesis of active pharmaceutical ingredients.

    Material Science: Used in the preparation of novel materials with specific properties.

    Catalysis: Acts as a catalyst in certain chemical reactions, enhancing reaction rates and selectivity.

Mechanism of Action

The mechanism of action of magnesium iodide phenylmethanide involves the nucleophilic attack of the phenylmethanide anion on electrophilic centers in organic molecules. This reaction forms new carbon-carbon bonds, which are crucial in the synthesis of various organic compounds. The magnesium ion stabilizes the intermediate complex, facilitating the reaction.

Comparison with Similar Compounds

Similar Compounds

  • Magnesium bromide phenylmethanide
  • Magnesium chloride phenylmethanide
  • Magnesium fluoride phenylmethanide

Uniqueness

Magnesium iodide phenylmethanide is unique due to its specific reactivity and stability compared to other magnesium halides. The iodide ion provides a better leaving group, making the compound more reactive in certain nucleophilic addition and substitution reactions.

Conclusion

Magnesium iodide phenylmethanide (1/1/1) is a versatile organometallic compound with significant applications in organic synthesis, pharmaceuticals, and material science. Its unique properties and reactivity make it a valuable tool in various scientific research fields.

Properties

CAS No.

37782-11-9

Molecular Formula

C7H7IMg

Molecular Weight

242.34 g/mol

InChI

InChI=1S/C7H7.HI.Mg/c1-7-5-3-2-4-6-7;;/h2-6H,1H2;1H;/q-1;;+2/p-1

InChI Key

ADIUTCVTMSNXEF-UHFFFAOYSA-M

Canonical SMILES

[CH2-]C1=CC=CC=C1.[Mg+2].[I-]

Origin of Product

United States

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